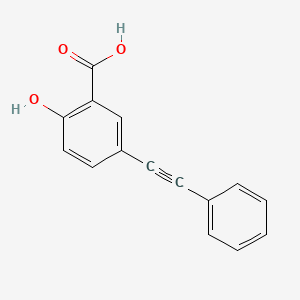![molecular formula C19H21N7O3 B2850112 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea CAS No. 1171422-10-8](/img/structure/B2850112.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the urea linkage: This step often involves the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.
Coupling with the pyrimidine derivative: This might involve nucleophilic substitution or palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The urea linkage can be reduced to amines under specific conditions.
Substitution: The imidazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea would depend on its specific biological target. It might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiourea: Similar structure but with a thiourea linkage.
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)carbamate: Similar structure but with a carbamate linkage.
Uniqueness
The unique combination of the benzo[d][1,3]dioxole moiety, urea linkage, and pyrimidine-imidazole system in 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-13-20-6-7-26(13)18-11-17(23-12-24-18)21-4-5-22-19(27)25-14-2-3-15-16(10-14)29-9-8-28-15/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,21,23,24)(H2,22,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZVVNZPLLRFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2850032.png)
![N-Methyl-N-[2-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2850033.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2850036.png)
![2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide](/img/structure/B2850037.png)


![Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate](/img/structure/B2850043.png)
![2-{Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2850044.png)


![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2850051.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2850052.png)
